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molecular formula C18H24N2O2 B044567 2-(4-(Octyloxy)phenyl)pyrimidin-5-ol CAS No. 117806-59-4

2-(4-(Octyloxy)phenyl)pyrimidin-5-ol

Cat. No. B044567
M. Wt: 300.4 g/mol
InChI Key: KXWVGOKYLYTARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04895671

Procedure details

NaOH (58.4 g) was added to a solution of 5-ethoxy-2-(4-octyloxyphenyl)pyrimidine (48 g) dissolved in diethylene glycol (300 ml), followed by keeping the mixture at 220° C. for 3 hours, allowing the resulting material to cool down, adding water and acetic acid, filtering off deposited crystals, and recrystallizing from ethanol to obtain 5-hydroxy-2-(4-octyloxyphenyl)pyrimidine (29 g, m.p.: 131.2°-132.5° C.)
Name
Quantity
58.4 g
Type
reactant
Reaction Step One
Name
5-ethoxy-2-(4-octyloxyphenyl)pyrimidine
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:14][CH:13]=2)=[N:10][CH:11]=1)C.O.C(O)(=O)C>C(O)COCCO>[OH:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:14][CH:13]=2)=[N:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
58.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
5-ethoxy-2-(4-octyloxyphenyl)pyrimidine
Quantity
48 g
Type
reactant
Smiles
C(C)OC=1C=NC(=NC1)C1=CC=C(C=C1)OCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 220° C.
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
filtering off
CUSTOM
Type
CUSTOM
Details
recrystallizing from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC=1C=NC(=NC1)C1=CC=C(C=C1)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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